molecular formula C22H22ClFN4O B121659 Pruvanserin hydrochloride CAS No. 443144-27-2

Pruvanserin hydrochloride

Cat. No. B121659
M. Wt: 412.9 g/mol
InChI Key: UYGNZRVLPYZLTF-UHFFFAOYSA-N
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Description

Pruvanserin hydrochloride is not directly mentioned in the provided papers. However, there is a close compound, pimavanserin, which is a 5-hydroxytryptamine-2A (5-HT2A) antagonist and inverse receptor agonist, studied for its efficacy and safety as an adjunctive therapy in patients with major depressive disorder (MDD) who had an inadequate response to selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) treatments . The study demonstrated that pimavanserin had robust efficacy and tolerability consistent with previous experiences .

Synthesis Analysis

The synthesis of a related compound, eplivanserin fumarate, a sedative-hypnotic drug, is described in one of the papers. It was synthesized from N-(2-chloroethyl)dimethyl amine hydrochloride by reaction with acetoxime sodium, followed by hydrolysis to give a key intermediate, which was then subjected to condensation with a specific ketone followed by treatment with fumaric acid, yielding a 47% overall yield . Another paper describes an environmentally friendly, step-wise improved synthesis of pimavanserin from a key intermediate of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methyl piperidin-4-yl) thiourea under different solvent conditions, highlighting the use of water as a solvent and an easy workup without the need for column chromatography .

Molecular Structure Analysis

The molecular structure of pimavanserin is not explicitly detailed in the provided papers, but it can be inferred that the compound contains a piperidinyl group and a thiourea moiety as part of its structure, as mentioned in the synthesis process . The structure is likely complex, given the multi-step synthesis and the presence of multiple functional groups.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions of pruvanserin hydrochloride or pimavanserin, but they do mention the synthesis processes and the formation of metabolites for a related compound, prazosin. Prazosin's metabolites were synthesized and identified, indicating that demethylation reactions are part of its metabolism . These metabolites were found to be less potent blood pressure-lowering agents than prazosin itself but may contribute to its antihypertensive effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of pruvanserin hydrochloride are not discussed in the provided papers. However, the synthesis and evaluation of related compounds suggest that these properties are likely to be significant in the pharmacokinetics and pharmacodynamics of the drug. For example, the solubility of pimavanserin in water and its environmental friendliness are highlighted, which could impact its absorption and distribution in the body .

Scientific Research Applications

1. In Silico Strategy for Isoform-Selective Inhibitors

Pruvanserin hydrochloride is used as a selective antagonist in drug design, particularly targeting 5-HT2AR and 5-HT2CR receptors in the brain. These receptors are implicated in various mental disorders. Selective binding modes of pruvanserin have been studied using in silico methods, providing insights for designing selective inhibitors for these receptors (Geng et al., 2021).

2. Treatment of Insomnia

Pruvanserin hydrochloride is investigated as a therapeutic for sleep maintenance and quality in people with insomnia. It functions as an antagonist/inverse-agonist of the 5-HT2A receptor, playing a role in the regulation of sleep architecture, especially slow wave sleep (SWS) (Teegarden et al., 2008).

Future Directions

Pruvanserin was under development for the treatment of insomnia but appears to have been discontinued . It’s unclear if there will be future research or development involving this compound.

properties

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNZRVLPYZLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196134
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pruvanserin hydrochloride

CAS RN

443144-27-2
Record name Pruvanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUVANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
II AP, A Kasei, IIC hydrochloride GlaxoSmithKline… - 2006 - access.portico.org
… Pruvanserin Hydrochloride Lilly obtained worldwide development and marketing rights to pruvanserin hydrochloride, a 5-HT2A antagonist, under license from Merck KGaA in 2004. …
Number of citations: 2 access.portico.org
A Palomer, M Princep, A Guglietta - Annual reports in medicinal chemistry, 2007 - Elsevier
Publisher Summary This chapter discusses current drug therapy for insomnia, which includes γ-aminobutyric acid A (GABA A ) receptor agonists, melatonin receptor agonists, over-the-…
Number of citations: 12 www.sciencedirect.com

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